molecular formula C2H8ClNO B027545 N,O-Dimethylhydroxylamine hydrochloride CAS No. 6638-79-5

N,O-Dimethylhydroxylamine hydrochloride

Cat. No.: B027545
CAS No.: 6638-79-5
M. Wt: 97.54 g/mol
InChI Key: USZLCYNVCCDPLQ-UHFFFAOYSA-N
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Description

N,O-Dimethylhydroxylamine hydrochloride is a chemical compound with the molecular formula C₂H₇NO·HCl. It is a methylated hydroxylamine used primarily in organic synthesis. This compound is known for its role in the formation of Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N,O-Dimethylhydroxylamine hydrochloride is used as a reagent in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride . It interacts with various enzymes and proteins during these reactions. The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.

Molecular Mechanism

The molecular mechanism of action of this compound involves its use as a reagent in the preparation of certain compounds. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is used in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride , suggesting that it may have some stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the synthesis of Weinreb amides . This suggests that it may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,O-Dimethylhydroxylamine hydrochloride can be synthesized by reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate. The resulting N,O-dimethylhydroxylamine is then liberated by acid hydrolysis and neutralized to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the following steps:

    Initial Synthesis: The crude product is obtained by reacting dimethylamine with hydrochloric acid.

    Purification: The crude product is dissolved in water, neutralized with a base, and then distilled to separate the mixture of methoxyamine and N,O-dimethylhydroxylamine.

Chemical Reactions Analysis

Types of Reactions

N,O-Dimethylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Weinreb Amides: These are the primary products formed from reactions involving this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,O-Dimethylhydroxylamine hydrochloride is unique due to its ability to form Weinreb amides, which are versatile intermediates in organic synthesis. This property distinguishes it from other similar compounds that may not form such stable intermediates .

Properties

CAS No.

6638-79-5

Molecular Formula

C2H8ClNO

Molecular Weight

97.54 g/mol

IUPAC Name

hydron;N-methoxymethanamine;chloride

InChI

InChI=1S/C2H7NO.ClH/c1-3-4-2;/h3H,1-2H3;1H

InChI Key

USZLCYNVCCDPLQ-UHFFFAOYSA-N

SMILES

CNOC.Cl

Canonical SMILES

[H+].CNOC.[Cl-]

6638-79-5

Pictograms

Irritant

Synonyms

N-Methoxy-N-methylamine;  O-Methyl Hydroxy(methyl)amine Hydrochloride;  Weinreb’s Amine_x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,O-Dimethylhydroxylamine hydrochloride
Reactant of Route 2
N,O-Dimethylhydroxylamine hydrochloride
Reactant of Route 3
N,O-Dimethylhydroxylamine hydrochloride

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